[(2-Chloro-4-fluorophenyl)methyl](2-methoxyethyl)amine
CAS No.: 1020960-15-9
Cat. No.: VC8194032
Molecular Formula: C10H13ClFNO
Molecular Weight: 217.67 g/mol
* For research use only. Not for human or veterinary use.
amine - 1020960-15-9](/images/structure/VC8194032.png)
CAS No. | 1020960-15-9 |
---|---|
Molecular Formula | C10H13ClFNO |
Molecular Weight | 217.67 g/mol |
IUPAC Name | N-[(2-chloro-4-fluorophenyl)methyl]-2-methoxyethanamine |
Standard InChI | InChI=1S/C10H13ClFNO/c1-14-5-4-13-7-8-2-3-9(12)6-10(8)11/h2-3,6,13H,4-5,7H2,1H3 |
Standard InChI Key | YMEFKBDUUQITEK-UHFFFAOYSA-N |
SMILES | COCCNCC1=C(C=C(C=C1)F)Cl |
Canonical SMILES | COCCNCC1=C(C=C(C=C1)F)Cl |
[Introduction to (2-Chloro-4-fluorophenyl)methylamine](pplx://action/followup)
(2-Chloro-4-fluorophenyl)methylamine is an organic compound that belongs to the class of amines. It features a phenyl ring substituted with both chloro and fluoro groups, attached to a methoxyethyl side chain. This compound is of interest in medicinal chemistry due to its potential applications in the development of pharmaceuticals.
Synthesis Methods
The synthesis of (2-Chloro-4-fluorophenyl)methylamine typically involves nucleophilic substitution reactions. These reactions can be tailored to introduce the specific substituents required for the compound's structure. For instance, starting materials might include chloro-fluorophenyl derivatives and methoxyethylamine, which undergo substitution reactions to form the desired compound.
Biological Activity and Applications
Compounds with similar structures to (2-Chloro-4-fluorophenyl)methylamine have shown potential in enzyme inhibition and receptor modulation, which are crucial aspects of pharmacological research. The modifications in substituents can significantly alter biological activity, making structure-activity relationship studies essential for drug development.
Compound | Biological Activity | Potential Applications |
---|---|---|
(2-Chloro-4-fluorophenyl)methylamine | Enzyme Inhibition, Receptor Modulation | Pharmaceutical Development |
(4-Chloro-3-fluorophenyl)methylamine | Similar biological activities | Medicinal Chemistry Research |
Comparative Analysis with Related Compounds
Comparing (2-Chloro-4-fluorophenyl)methylamine with other structurally related compounds highlights the importance of substituent positioning and functional groups in determining biological activity.
Compound Name | CAS Number | Key Features |
---|---|---|
(2-Chloro-4-fluorophenyl)methylamine | Not specified | Chloro and fluoro substituents, methoxyethyl side chain |
(4-Chloro-3-fluorophenyl)methylamine | 72235-58-6 | Different positioning of halogen substituents |
(3-Chloro-4-fluorophenyl)methylamine | 1247051-30-4 | Similar structure with different chloro and fluoro positions |
Research Findings and Future Directions
Research into compounds like (2-Chloro-4-fluorophenyl)methylamine emphasizes the need for detailed structure-activity relationship studies to optimize their biological activities. Future research should focus on exploring various substitution patterns and functional groups to enhance their potential as pharmaceutical agents.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume